molecular formula C20H21N3O7S B3406507 3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 328540-60-9

3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B3406507
CAS No.: 328540-60-9
M. Wt: 447.5 g/mol
InChI Key: LHQDABSDJCZPOP-UHFFFAOYSA-N
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Description

3,6-Diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by:

  • Core structure: A saturated thieno[2,3-c]pyridine ring (4H,5H,6H,7H configuration).
  • Substituents: Position 2: 4-Nitrobenzamido group (C₆H₄(NO₂)CONH-), introducing strong electron-withdrawing effects. Positions 3 and 6: Diethyl ester groups (COOEt), enhancing lipophilicity.
  • Potential applications: While direct biological data are unavailable, structural analogs suggest roles in medicinal chemistry (e.g., kinase inhibition) or materials science due to electronic properties .

Properties

IUPAC Name

diethyl 2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-3-29-19(25)16-14-9-10-22(20(26)30-4-2)11-15(14)31-18(16)21-17(24)12-5-7-13(8-6-12)23(27)28/h5-8H,3-4,9-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDABSDJCZPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route involves the Hantzsch dihydropyridine reaction, which is a multi-component reaction that includes the condensation of ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde under reflux conditions in ethanol . The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion of the reactants to the desired product.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethoxy groups, forming amides or alcohol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

The compound 3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research has indicated that thieno[2,3-c]pyridine derivatives possess significant anticancer properties. The presence of the nitrobenzamido group is believed to enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be investigated for its potential as an anticancer agent.

Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. Nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Pharmaceutical Development

Drug Formulation
Due to its unique structure and biological activity, this compound can serve as a lead molecule in drug formulation. Its solubility and stability characteristics can be optimized for better bioavailability. The diethyl groups may enhance lipophilicity, facilitating absorption through biological membranes.

Material Science

Organic Electronics
Compounds with thieno[2,3-c]pyridine structures are explored for applications in organic semiconductors and photovoltaic devices. Their electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The ability to tune the electronic properties through structural modifications presents opportunities for innovative material designs.

Agricultural Chemistry

Pesticide Development
The structural features of this compound may also lend themselves to applications in agrochemicals. Compounds with similar frameworks have been studied for their pesticidal properties. The nitrobenzamido moiety could enhance the efficacy of pesticides by improving target specificity and reducing non-target effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
PesticidalEfficacy against specific pests

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-c]pyridine core can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Key Effects
Target Compound 4-Nitrobenzamido High polarity, electron-withdrawing nitro group enhances stability and may influence binding interactions .
6-Ethyl 3-methyl 2-(2-methylbenzamido)-... 2-Methylbenzamido () Methyl group increases lipophilicity but reduces electronic effects compared to nitro; may alter metabolic stability .
Diethyl 2-amino-... (CAS 24237-51-2) Amino () Free amino group offers reactivity for further functionalization but reduces steric bulk and polarity compared to benzamido derivatives .

Ester Group Variations

Compound Name Ester Groups (Positions 3, 6) Molecular Formula Molecular Weight Key Properties
Target Compound Diethyl (COOEt) ~C₂₀H₂₂N₃O₇S* ~472.48 g/mol† Higher lipophilicity than methyl esters; slower hydrolysis .
6-Ethyl 3-methyl 2-amino-... () 6-Ethyl, 3-methyl C₁₂H₁₆N₂O₄S 284.33 g/mol Mixed esters balance solubility and metabolic stability .
3-Methyl 6-(phenylmethyl) 2-amino-... 3-Methyl, 6-benzyl () C₁₉H₂₀N₂O₄S 396.44 g/mol Benzyl ester increases steric bulk, potentially improving membrane permeability .

*Estimated based on structural analogs; †Calculated from estimated formula.

Core Structure and Electronic Effects

  • Thieno[2,3-c]pyridine vs. Imidazo[1,2-a]pyridine (–5): Thienopyridines exhibit sulfur-mediated π-conjugation, while imidazopyridines feature nitrogen-rich cores. Nitro-substituted imidazopyridines (e.g., ) show higher melting points (243–245°C) compared to bromo-substituted analogs (223–225°C), suggesting nitro groups enhance intermolecular interactions .

Spectral and Physical Data

Compound Name Melting Point (°C) IR (NO₂ Stretching, cm⁻¹) ¹H NMR (Key Signals)
Target Compound N/A‡ ~1520 (asym.), ~1350 (sym.) Aromatic protons (δ 8.0–8.5 ppm for nitrobenzene) .
Diethyl 8-cyano-7-(4-nitrophenyl)-... () 243–245 1525, 1348 Nitrobenzene: δ 8.21 (d, J = 8.5 Hz, 2H) .
Diethyl 2-amino-... (CAS 24237-51-2) N/A N/A Amino group: δ 6.5–7.0 (broad) .

Research Findings and Implications

Electronic Effects: The 4-nitro group in the target compound likely increases electrophilic substitution resistance compared to methyl or amino analogs, making it more stable under oxidative conditions .

Synthetic Flexibility: Amino-substituted analogs () are precursors for further functionalization, whereas the target’s nitro group may require reduction for downstream modifications .

Biological Activity

Overview

3,6-Diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound belonging to the thienopyridine class. Its unique structure includes a thieno[2,3-c]pyridine core with diethyl ester and nitrobenzamido functional groups. This compound has garnered attention for its potential biological activities, particularly in cancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitrobenzamido group can form hydrogen bonds and engage in electrostatic interactions with proteins or enzymes, potentially inhibiting their activity.
  • DNA Intercalation : The thieno[2,3-c]pyridine core may intercalate with DNA, disrupting replication and transcription processes.
  • Anti-inflammatory and Anticancer Activities : These interactions can lead to anti-inflammatory effects and exhibit anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For instance:

  • A study investigated the antiproliferative effects of various thienopyridine derivatives against human cancer cell lines (HCT-116 for colorectal cancer, HepG-2 for liver cancer, and MCF-7 for breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity against these cancer types while demonstrating low toxicity against normal cells .
CompoundCell LineIC50 (µM)Notes
3bHCT-11610Active against colorectal carcinoma
4cHepG-215Effective in liver cancer models
7dMCF-7>50Less active on breast cancer cells

Metabolic Profiling

In a metabolic profiling study, the compound was shown to affect glycolysis and pyruvate metabolism in breast cancer cells. This suggests that the compound may alter metabolic pathways crucial for cancer cell survival and proliferation .

Case Studies

  • In Vitro Studies : In vitro assays using MTT showed that compounds similar to 3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine exhibited dose-dependent inhibition of cancer cell growth. Notably, the study found selective activity against liver and colon cancers but not breast cancer .
  • Molecular Docking Studies : Docking analyses revealed that the most active derivatives interacted favorably with specific protein targets associated with cancer cell types. For instance, compound 5d demonstrated strong binding interactions with proteins linked to colorectal cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

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